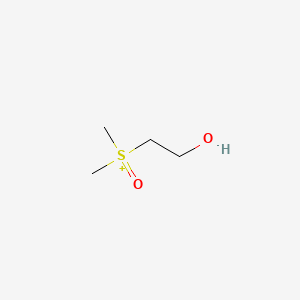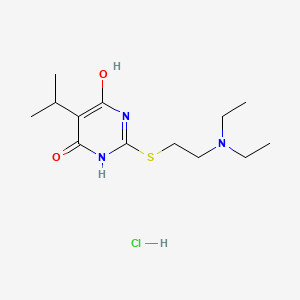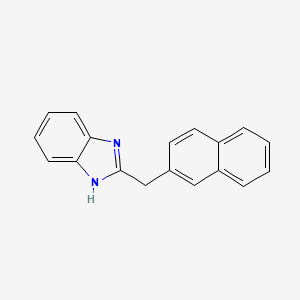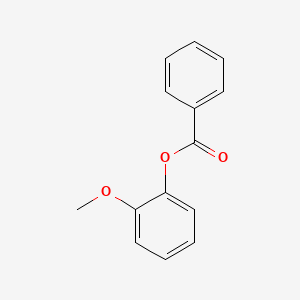
2-甲氧基苯甲酸苯酯
描述
Guaiacol benzoate is a carbonyl compound.
科学研究应用
儿童防晒产品中的用途
该化合物也用于儿童防晒产品中。 儿童防晒霜中最常用的紫外线过滤剂是三嗪衍生物:双(乙基己基氧基)苯酚甲氧基苯基三嗪(60.0%)和乙基己基三嗪(52.0%),以及水杨酸衍生物乙基己基水杨酸(46.0%) {svg_1}.
成人防晒产品中的用途
在成人防晒霜中,最常见的紫外线过滤剂是丁基甲氧基二苯甲酰甲烷(56.0%),一种二苯甲酰甲烷衍生物,其次是水杨酸衍生物乙基己基水杨酸(54.7%)和三嗪衍生物双(乙基己基氧基)苯酚甲氧基苯基三嗪(54.7%)和乙基己基三嗪(50.0%) {svg_2}.
物理过滤剂中的用途
物理过滤剂,包括其纳米和非纳米形式,在儿童防晒霜中比成人防晒霜更受欢迎,即 50.0%(TiO 2)和 22.0%(ZnO),而成人防晒霜中分别为 21.3%(TiO 2)和 6.7%(ZnO) {svg_3}.
作用机制
Mode of Action
The mode of action of 2-Methoxyphenyl benzoate is currently unknown due to the lack of scientific studies on this specific compound
Biochemical Pathways
For instance, they can undergo oxidation reactions, particularly when the benzylic position is activated . .
Result of Action
The specific molecular and cellular effects of 2-Methoxyphenyl benzoate’s action are currently unknown due to the lack of scientific studies on this compound
生化分析
Biochemical Properties
2-Methoxyphenyl benzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases. These enzymes catalyze the breakdown of 2-Methoxyphenyl benzoate into its constituent phenol and benzoic acid. Additionally, 2-Methoxyphenyl benzoate may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability .
Cellular Effects
The effects of 2-Methoxyphenyl benzoate on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, 2-Methoxyphenyl benzoate can affect the expression of genes involved in cell proliferation and apoptosis. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 2-Methoxyphenyl benzoate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. Additionally, 2-Methoxyphenyl benzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxyphenyl benzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methoxyphenyl benzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Methoxyphenyl benzoate can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Methoxyphenyl benzoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage regulation when using 2-Methoxyphenyl benzoate in experimental settings .
Metabolic Pathways
2-Methoxyphenyl benzoate is involved in several metabolic pathways. It is metabolized primarily through the action of esterases, which hydrolyze the ester bond to produce 2-methoxyphenol and benzoic acid. These metabolites can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate for excretion. The compound’s metabolism can influence metabolic flux and the levels of related metabolites in the body .
Transport and Distribution
The transport and distribution of 2-Methoxyphenyl benzoate within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, 2-Methoxyphenyl benzoate may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Methoxyphenyl benzoate is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors determine the sites of action of 2-Methoxyphenyl benzoate and its impact on cellular processes .
属性
IUPAC Name |
(2-methoxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQCDNLUPLXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201180 | |
| Record name | Guaiacol benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-37-3 | |
| Record name | Phenol, 2-methoxy-, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacol benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyphenyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guaiacol benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYPHENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODW913ZA6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antimicrobial activity of 2-Methoxyphenyl benzoate and its derivatives?
A1: Eugenol, a naturally occurring compound, and its derivatives, including 4-allyl-2-methoxyphenyl acetate, 4-allyl-2-methoxyphenyl benzoate, and 4-allyl-2-methoxyphenyl 4-nitrobenzoate, have shown promising activity against Mycobacterium tuberculosis (Mtb) including multi-drug resistant strains. [] Interestingly, these compounds showed a higher selectivity towards the bacteria compared to human cells. [] Further research is needed to explore their potential as anti-tuberculosis agents.
Q2: How does the structure of 2-Methoxyphenyl benzoate derivatives impact their activity against specific targets?
A2: Research indicates that the position of substituents on the benzene ring of 2-Methoxyphenyl benzoate derivatives can significantly influence their binding affinity to targets like COX-1. [] For instance, the 4-formyl-2-methoxyphenyl benzoate analog displayed a higher binding affinity to the COX-1 enzyme compared to other derivatives, suggesting a potential role as an antithrombotic agent. []
Q3: Are there any established analytical methods for the identification and quantification of 2-Methoxyphenyl benzoate and its derivatives?
A3: Yes, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been successfully employed for the identification and quantification of 2-Methoxyphenyl benzoate derivatives. [, ] This method offers high sensitivity, accuracy, and precision in separating and analyzing various derivatives, making it suitable for research and quality control purposes.
Q4: What is the impact of electron-donating groups on the cleavage of the carbon-oxygen bond in 2-Methoxyphenyl benzoate?
A4: Studies using potassium metal/18-crown-6/THF as an electron-transfer reagent have revealed that electron-donating groups enhance the rate of carbon-oxygen bond cleavage in aromatic esters like 2-Methoxyphenyl benzoate. [] This effect was observed when comparing the relative rates of cleavage for different benzoate esters with varying substituents. []
Q5: Has 2-Methoxyphenyl benzoate been utilized in the synthesis of other complex molecules?
A5: Yes, 2-Methoxyphenyl benzoate serves as a key starting material in the synthesis of benzo[c]chromen-6-ones. [] The synthetic pathway involves a Suzuki coupling reaction followed by a lactonization step. [] Notably, the use of ionic liquids in this process significantly accelerates the reaction rate and improves overall efficiency. []
Q6: Are there any known safety concerns regarding the use of 2-Methoxyphenyl benzoate?
A6: While some studies suggest potential therapeutic applications of 2-Methoxyphenyl benzoate derivatives, detailed toxicological data and safety profiles remain limited. [] Further research, including in vivo studies, is crucial to comprehensively evaluate potential adverse effects and long-term consequences of exposure to these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


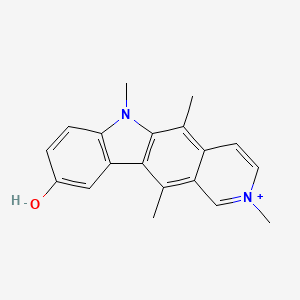
![4-[(3,5-Dihydroxy-3-methylpentanoyl)amino]butanoic acid](/img/structure/B1194028.png)
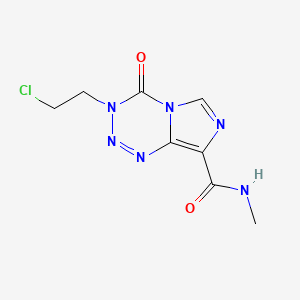
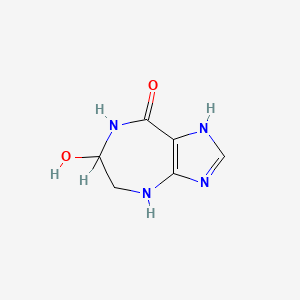

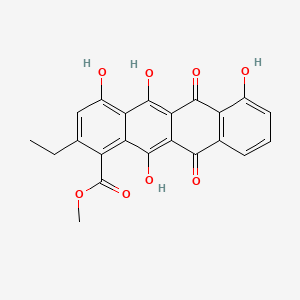
![4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1194034.png)
